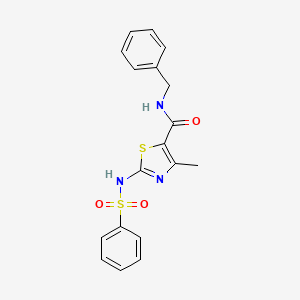

N-benzyl-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

2-(benzenesulfonamido)-N-benzyl-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c1-13-16(17(22)19-12-14-8-4-2-5-9-14)25-18(20-13)21-26(23,24)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBPXDMRKXZIHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Overview of Thiazole Derivatives

Thiazole derivatives are known for their diverse biological activities. The structure of this compound includes a thiazole ring which is crucial for its interaction with biological targets. The sulfonamide and carboxamide functional groups contribute to its solubility and biological efficacy.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis method by condensing α-haloketones with thiourea or thioamides.

- Introduction of Functional Groups : The benzyl, methyl, phenylsulfonamido, and carboxamide groups are introduced via substitution reactions. For instance, the phenylsulfonamido group can be formed by reacting thiazole derivatives with phenylsulfonyl chloride in the presence of a base.

- Final Assembly : The final product is obtained through coupling reactions under controlled conditions.

Antimicrobial and Antifungal Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial and antifungal properties. This compound has shown effectiveness against various bacterial strains and fungi. Its mechanism likely involves inhibition of key enzymes or disruption of cellular processes in pathogens.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. For example, its interaction with the STAT3 protein has been highlighted as a potential mechanism for inhibiting tumor growth .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in disease processes:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : It could also modulate receptor activity involved in cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics against resistant strains of bacteria .

Case Study 2: Anticancer Activity

Research involving cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Antifungal, Anticancer |

| N-benzyl-thiazole derivative | Structure | Moderate antimicrobial activity |

| Phenylsulfonamide derivative | Structure | Limited anticancer properties |

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds with thiazole moieties exhibit promising antimicrobial activities. N-benzyl-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide has been evaluated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Activity Assessment

A study assessed the antimicrobial properties of several thiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 1.27 | Staphylococcus aureus |

| This compound | 2.54 | Escherichia coli |

| This compound | 1.43 | Pseudomonas aeruginosa |

These results indicate that the compound demonstrates significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings .

Anticancer Applications

The anticancer potential of this compound has also been explored. Thiazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity Evaluation

In vitro studies have been conducted to evaluate the anticancer efficacy of this compound against human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.85 | MCF7 |

| Standard Drug (e.g., Doxorubicin) | 9.99 | MCF7 |

The results indicate that this compound exhibits a lower IC50 compared to standard chemotherapeutics, suggesting a potent anticancer activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole carboxamides exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of N-benzyl-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide with structurally related analogs:

Core Structural Variations

Key Observations :

Comparison of Key Steps :

Structure-Activity Relationship (SAR) Insights :

- Sulfonamido vs. Pyridinyl : Pyridinyl substituents (e.g., in ) enhance kinase inhibition (e.g., VEGFR2), while sulfonamido groups may target COX-2 or HSP90 .

- N-Substituents : Benzyl groups improve pharmacokinetics but may reduce solubility compared to smaller alkyl chains (e.g., methyl in ).

- Methyl at 4-Position : Critical for maintaining planar thiazole conformation, as removal reduces activity .

Mechanistic Divergence

- Angiogenesis Inhibition : Pyridinyl-thiazole carboxamides (e.g., 3k ) block VEGF-driven pathways, whereas sulfonamido derivatives (e.g., ) may inhibit COX-2 or HSP90 .

- Cytotoxicity : Hydrazide derivatives (e.g., ) induce apoptosis via mitochondrial pathways, while trifluoromethyl analogs (e.g., ) disrupt microtubule assembly.

Q & A

Q. What are the established synthetic routes for N-benzyl-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide?

The synthesis typically involves sulfonamide coupling and thiazole ring formation. A key step is reacting a thiazole-5-carboxamide intermediate with a sulfonyl chloride derivative in dry pyridine under mild conditions (room temperature, 5 hours). For example, sulfonyl chlorides react with amino-thiazole intermediates to form the sulfonamide linkage, followed by acidification (pH 5–6) and purification via flash chromatography . Cyclization of precursors using Lawesson’s reagent (for sulfur-containing heterocycles) or oxidative chlorination can also generate the thiazole core .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Structural validation relies on:

- NMR spectroscopy : and NMR to confirm proton/carbon environments (e.g., sulfonamide NH at δ ~10–12 ppm, aromatic protons at δ ~6.5–8.5 ppm) .

- HRMS : To verify molecular weight and elemental composition (e.g., [M+H] peaks) .

- Elemental analysis : Matching calculated vs. experimental C, H, N, S content (deviation <0.4%) .

- HPLC : Purity assessment (>95% by area under the curve) .

Q. Which in vitro assays are standard for preliminary biological evaluation?

- Antitumor screening : NCI-60 cell line panel testing for GI (50% growth inhibition) and LC (lethality) .

- Kinase inhibition : Fluorescence-based assays (e.g., Src family kinases or Bcr-Abl) using ATP-competitive substrates .

- Enzyme inhibition : HDAC activity measured via fluorometric or colorimetric detection of deacetylated substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

- Substituent variation : Modifying the benzyl (e.g., electron-withdrawing groups like -CF) or phenylsulfonamide (e.g., halogenation at para-position) to enhance target binding .

- Bioisosteric replacement : Replacing the thiazole ring with imidazo[2,1-b]thiazole or triazole moieties to improve metabolic stability .

- Dual-target design : Incorporating pharmacophores for simultaneous kinase and HDAC inhibition (e.g., 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives) .

Q. What methodologies elucidate the compound’s mechanism of action in cancer models?

- Molecular docking : Predicting binding poses with HDAC8 or Bcr-Abl active sites using software like AutoDock (e.g., sulfonamide oxygen forming hydrogen bonds with catalytic zinc in HDAC) .

- Cellular pathway analysis : RNA-seq or phosphoproteomics to identify downstream effects (e.g., apoptosis markers like caspase-3 activation) .

- Competitive binding assays : Isotopic -labeled ATP to quantify kinase inhibition potency (IC) .

Q. How should researchers resolve contradictions in activity data across experimental models?

- Assay validation : Ensure consistency in cell line provenance (e.g., ATCC authentication) and assay conditions (e.g., serum-free vs. serum-containing media) .

- Pharmacokinetic profiling : Measure metabolic stability (e.g., microsomal half-life) to rule out false negatives due to rapid degradation .

- Orthogonal assays : Confirm HDAC inhibition via Western blot (acetylated histone H3 levels) alongside enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.